molecular formula C12H7ClO3S B5830297 (2-Chloro-4-formylphenyl) thiophene-2-carboxylate

(2-Chloro-4-formylphenyl) thiophene-2-carboxylate

Cat. No.: B5830297
M. Wt: 266.70 g/mol
InChI Key: FPRPADPOKJCINE-UHFFFAOYSA-N
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Description

(2-Chloro-4-formylphenyl) thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Properties

IUPAC Name

(2-chloro-4-formylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-9-6-8(7-14)3-4-10(9)16-12(15)11-2-1-5-17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRPADPOKJCINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-formylphenyl) thiophene-2-carboxylate typically involves the condensation of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidized derivatives
  • Reduced alcohol derivatives
  • Substituted thiophene derivatives

Scientific Research Applications

(2-Chloro-4-formylphenyl) thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formylphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and chlorine groups play a crucial role in its reactivity and interaction with biological molecules. The thiophene ring system is known to interact with various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

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